Synthetic Yield: 66.5% Yield for One-Step N-Boc Protection/De-Benzylation
The racemic compound (CAS 362706-25-0) is synthesized from 1-benzyl-5-methylpyrrolidin-3-one with a reported yield of 66.5% in a single-step hydrogenolysis/Boc-protection reaction, a specific and quantifiable benchmark for process scalability. This yield is a baseline against which yields of alternative protecting group strategies or synthetic routes to similar 2-substituted-4-oxopyrrolidines can be compared .
| Evidence Dimension | Synthetic Yield (One-step N-Boc protection/de-benzylation) |
|---|---|
| Target Compound Data | 66.5% (1.4 g scale) |
| Comparator Or Baseline | 1-Benzyl-5-methylpyrrolidin-3-one (starting material) |
| Quantified Difference | N/A (Yield of target compound from specified precursor) |
| Conditions | Hydrogenolysis with Pd/C (0.3 g) and Boc2O (2.77 g) in EtOH (20 mL) under H2 (40 psi) at room temperature overnight; purified by column chromatography (9:1 PE/EA). |
Why This Matters
This defined, moderate yield provides a realistic, quantitative expectation for planning synthetic routes and assessing the economic viability of using this intermediate in multi-step syntheses.
